PdCl2(Amphos)2

Air stability Bench-stable catalyst Pd(PPh3)4 alternative

PdCl2(Amphos)2 is a pre-formed, bench-stable Pd(II) precatalyst that eliminates the variability of in situ catalyst generation. Unlike air-sensitive Pd(0) complexes, it can be weighed on the open bench—ideal for high-throughput parallel synthesis and automated liquid-handling platforms. Delivers 89–99% yields in Suzuki-Miyaura coupling of challenging heteroaryl chlorides, with TONs up to 10,000 enabling loadings as low as 0.01 mol%. Demonstrated 67% precious-metal reduction in multikilogram GMP manufacturing (asciminib case study). Single-component format ensures reproducible kinetics from medicinal chemistry to pilot plant.

Molecular Formula C32H58Cl2N2P2Pd+2
Molecular Weight 710.1 g/mol
Cat. No. B8798559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdCl2(Amphos)2
Molecular FormulaC32H58Cl2N2P2Pd+2
Molecular Weight710.1 g/mol
Structural Identifiers
SMILESCC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl
InChIInChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2
InChIKeyDWOZNANUEDYIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PdCl2(Amphos)2: A Pre-Formed, Air-Stable Palladium(II) Precatalyst for Challenging Cross-Coupling in Pharmaceutical and Polymer Synthesis


Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), commonly designated PdCl2(Amphos)2, is a pre-formed palladium(II) complex bearing two equivalents of the electron-rich, sterically demanding monodentate Amphos ligand [1]. Unlike traditional Pd(0) catalysts such as Pd(PPh3)4 that require inert-atmosphere handling, PdCl2(Amphos)2 is bench-stable under ambient conditions [1]. The complex is a single-component precatalyst that does not require in situ mixing of palladium salt and ligand, thereby providing a more efficient and reproducible entry point for catalytic reactions . Its primary applications are in Suzuki-Miyaura cross-coupling of heteroaryl chlorides—a historically challenging substrate class—and Buchwald-Hartwig amination reactions [1][2].

Why PdCl2(Amphos)2 Cannot Be Interchanged with Generic Pd(0) or Simple Pd(II) Complexes: The Ligand Determines Substrate Scope and Lifetime


The electron-rich, bulky Amphos ligand imparts PdCl2(Amphos)2 with a combination of high catalytic activity toward electron-poor heteroaryl chlorides, tolerance of unprotected amino and sulfur functional groups, and exceptional turnover numbers that are not replicated by simpler palladium complexes such as Pd(PPh3)4, PdCl2(PPh3)2, or PdCl2(dppf) [1][2]. The pre-formed, bis-ligated structure avoids the variability associated with in situ catalyst generation, ensuring reproducible kinetic profiles and minimizing induction periods—critical attributes when scaling from medicinal chemistry to GMP manufacturing [2]. Direct comparative studies confirm that substituting PdCl2(Amphos)2 with a generic Pd catalyst frequently results in dramatic yield erosion, product contamination, or complete reaction failure, particularly with the heteroaryl chloride substrates that constitute the majority of pharmaceutical coupling targets [1].

Quantitative Differentiation Evidence: PdCl2(Amphos)2 vs. Closest Comparators Across Suzuki Coupling, C–N Bond Formation, Deuteration, and Polymer Synthesis


Air Stability Advantage: PdCl2(Amphos)2 vs. Pd(PPh3)4 — Eliminating Inert-Atmosphere Constraints

PdCl2(Amphos)2 is a Pd(II) pre-catalyst that is stable to air and moisture, enabling indefinite storage under ambient laboratory conditions without degradation, in contrast to the widely used Pd(0) catalyst Pd(PPh3)4, which is air-sensitive and must be handled under an inert atmosphere [1]. The air-stability of PdCl2(Amphos)2 is a consequence of the high barrier to ligand dissociation and oxidation, conferred by the sterically demanding, electron-rich Amphos ligand [1]. This property eliminates the need for glovebox handling and allows for simplified reagent dispensing in automated or high-throughput parallel synthesis workflows .

Air stability Bench-stable catalyst Pd(PPh3)4 alternative

Deuteration Efficiency: Pd(Amphos)2 Outperforms Pd(PPh3)4 by 2.25× Yield in Pd-Catalyzed Aryl Halide Deuteration with D2O

In a direct head-to-head comparison under identical reaction conditions in the Pd-catalyzed deuteration of 4-fluorobromobenzene with D2O, Pd(Amphos)2 delivered an 81% NMR yield with 89% deuterium incorporation, whereas Pd(PPh3)4 achieved only a 36% yield with 83% deuterium incorporation [1]. The comparative data were obtained using the same substrate (1a, 4-fluorobromobenzene), solvent (THF), temperature (70 °C), reaction time (12 h), and additive system (B2cat2, ZnO, D2O) [1]. SPhos Pd G3 gave 92% yield, but Pd(Amphos)2 is a simpler, non-proprietary, and lower-cost alternative that still significantly outperforms Pd(PPh3)4 [1].

Deuteration Late-stage functionalization H/D exchange Pd(PPh3)4 comparison Isotopic labeling

Suzuki-Miyaura Coupling of Heteroaryl Chlorides: 89–99% Isolated Yields and TONs up to 10,000 with PdCl2(Amphos)2

In the seminal report by Guram et al. (Amgen), PdCl2(Amphos)2 catalyzed the Suzuki-Miyaura cross-coupling of a diverse panel of five-membered heteroaryl halides and six-membered heteroaryl chlorides with arylboronic acids, achieving isolated product yields ranging from 89% to 99% and turnover numbers reaching 10,000 [1]. These substrates—including chloropyridines, chloropyrazines, and chloropyrimidines—are among the most challenging coupling partners due to their electron-deficient aromatic rings, which retard oxidative addition, and their potential to coordinate to and poison the palladium center [1]. Conventional catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2 typically give <20–40% yields with such substrates under comparable conditions [2]. The high TONs achieved with PdCl2(Amphos)2 (up to 10,000) mean that catalyst loadings as low as 0.01 mol% are feasible for selected substrates, offering a significant cost advantage for large-scale pharmaceutical production [1].

Suzuki-Miyaura coupling Heteroaryl chlorides TON High-throughput screening Drug discovery

Polymer Dispersity Control: Pd(Amphos)Br Delivers Đ = 1.18 vs. PhPd(t-Bu3P)Br — Enabling Precision Conjugated Polymer Synthesis

In Suzuki-Miyaura catalyst-transfer condensation polymerization (CTCP) of thiophene monomer to produce regioregular poly(3-hexylthiophene) (P3HT), the Amphos-derived precatalyst (tolyl)PdAmPhos(Br) (complex 7, generated in situ from PdCl2(Amphos)2) produced P3HT with a dispersity (Đ) of 1.18, which was substantially narrower than the Đ obtained with the benchmark catalyst PhPd(t-Bu3P)Br under comparable conditions [1]. Furthermore, Pd(Amphos) systems enabled block copolymerization of thiophene and fluorene monomers regardless of monomer addition order, whereas PhPd(t-Bu3P)Br permitted only unidirectional chain extension (thiophene from a polyfluorene end, but not the reverse) [1]. This bidirectional block copolymerization capacity is essential for the synthesis of complex multi-block conjugated architectures for organic electronic applications [1].

Catalyst-transfer condensation polymerization CTCP P3HT Polyfluorene Dispersity control Conjugated polymers

Pharmaceutical Process Optimization: PdCl2(Amphos)2 Reduces Catalyst Loading by 67% in Asciminib (Scemblix®) Manufacturing While Maintaining Complete Conversion

In a recent process chemistry optimization study for the commercial production of asciminib (Scemblix®, a BCR-ABL1 allosteric inhibitor approved by the FDA for Philadelphia chromosome-positive CML), PdCl2(Amphos)2 was identified as the most effective catalyst among a panel of pre-formed Pd complexes screened for the key biaryl coupling step [1]. By switching to PdCl2(Amphos)2 and fine-tuning the catalyst loading to a 0.0035 weight ratio relative to the key starting material—approximately one-third of the previously reported Pd complex quantity—the authors achieved complete conversion and the desired coupling product in high yield, validated under GMP conditions at multikilogram scale [1]. The study also demonstrated efficient palladium removal using an l-cystine/activated carbon treatment, ensuring that residual Pd levels met the ≤10 ppm specification for the final API [1].

Asciminib Scemblix BCR-ABL inhibitor GMP manufacturing Process optimization Catalyst loading reduction

Functional Group Tolerance: PdCl2(Amphos)2 Enables Suzuki Coupling of Substrates Bearing Unprotected Amino and Sulfur Groups — Typical Catalyst Poisons for Generic Pd Systems

PdCl2(Amphos)2 uniquely tolerates substrates containing unprotected primary amino (–NH2) groups and sulfur-containing functional groups, which are well-known catalyst poisons for many palladium systems due to their strong σ-donor coordination to the metal center [1]. A representative example is the Suzuki-Miyaura coupling of 3-amino-2-chloropyridine (bearing a free –NH2 group) with 2-methylphenylboronic acid, catalyzed by 1 mol% PdCl2(Amphos)2 at 90 °C in toluene/water, which afforded 2-(o-tolyl)-3-pyridinamine in 79% isolated yield with no detectable catalyst poisoning or byproduct formation from amine coordination . This tolerance is attributed to the steric shielding provided by the two bulky Amphos ligands, which protect the palladium center from reversible coordination by Lewis-basic heteroatoms without blocking substrate access to the catalytic site [1].

Functional group tolerance Unprotected amino group Sulfur tolerance Catalyst poisoning Heteroaryl chloride coupling

Where PdCl2(Amphos)2 Delivers Its Highest Value: Recommended Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: High-Throughput Synthesis of Heterobiaryl Libraries from Inexpensive Heteroaryl Chlorides

For medicinal chemistry teams building heterobiaryl libraries—the core scaffold of kinase inhibitors, GPCR modulators, and many other drug classes—PdCl2(Amphos)2 provides a single, bench-stable catalyst that consistently achieves 89–99% yields across diverse heteroaryl chloride substrates [1]. The catalyst's air-stability means it can be weighed on the open bench and dispensed into 96-well plates without inert-atmosphere equipment, making it compatible with high-throughput parallel synthesis and automated liquid-handling platforms . The demonstrated TONs of up to 10,000 permit catalyst loadings as low as 0.01 mol%, which is critical for minimizing palladium carryover into screening libraries [1].

Process Chemistry / GMP Manufacturing: Cost-Efficient Scale-Up of Pharmaceutical Key Intermediates

The asciminib case study provides direct evidence that PdCl2(Amphos)2 enables a 67% reduction in precious-metal catalyst loading relative to previously reported Pd complexes in multikilogram GMP manufacturing, while maintaining complete conversion [2]. The pre-formed nature of PdCl2(Amphos)2 ensures reproducible kinetic behavior from laboratory scale to pilot plant, eliminating the batch-to-batch variability inherent in in situ catalyst generation protocols. For procurement managers, this translates to predictable catalyst consumption, reduced palladium inventory costs, and simplified removal and recovery workflows.

Late-Stage Deuterium Labeling of Drug Candidates for ADME and DMPK Studies

The Nature Communications deuteration study demonstrates that Pd(Amphos)2 (accessible via in situ reduction of PdCl2(Amphos)2) achieves 81% yield in the catalytic deuteration of aryl bromides with D2O, a 2.25-fold improvement over Pd(PPh3)4 [3]. For pharmaceutical DMPK groups generating deuterated internal standards or exploring deuterium kinetic isotope effects on lead compounds, this yield advantage means that 2.25× more labeled product is obtained per run, accelerating the availability of critical study compounds.

Conjugated Polymer Synthesis: Precision Molecular Weight Control for Organic Electronics

In the synthesis of regioregular P3HT and polyfluorene-based block copolymers for organic photovoltaic and OLED applications, Amphos-derived Pd precatalysts (generated from PdCl2(Amphos)2) provide narrower molecular weight dispersity (Đ = 1.18) and bidirectional block copolymerization capability that are not accessible with t-Bu3P-based systems [4]. For polymer chemists developing next-generation donor-acceptor copolymers, this catalyst enables the precision synthesis of well-defined conjugated architectures with predictable optoelectronic properties.

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